molecular formula C14H22Cl2N2O B6276893 N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride CAS No. 2763750-40-7

N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride

Cat. No. B6276893
CAS RN: 2763750-40-7
M. Wt: 305.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride, also known as 4-(piperidin-4-yl)benzamidine dihydrochloride, is a small molecule inhibitor of serine proteases. It is a white to off-white powder that is soluble in water and ethanol. It is used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug development.

Scientific Research Applications

N,N-dimethyl-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride(piperidin-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochlorideyl)benzamide dihydrochloride is used in a variety of scientific research applications. It is used as a competitive inhibitor of serine proteases, such as trypsin and chymotrypsin. It is also used in the study of protein-protein interactions, as it can be used to inhibit the binding of proteins to their receptors. Additionally, it is used in the development of new drugs, as it can be used to inhibit the activity of specific enzymes.

Mechanism of Action

N,N-dimethyl-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride(piperidin-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochlorideyl)benzamide dihydrochloride acts as an inhibitor of serine proteases by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from binding to its substrate and thus inhibits its activity. Additionally, it can also act as an allosteric inhibitor, as it can bind to the enzyme at a site other than the active site, thus preventing the enzyme from binding to its substrate.
Biochemical and Physiological Effects
N,N-dimethyl-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride(piperidin-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochlorideyl)benzamide dihydrochloride has been shown to inhibit the activity of a variety of serine proteases, including trypsin and chymotrypsin. Additionally, it has been shown to inhibit the binding of proteins to their receptors, thus preventing the proteins from performing their normal functions. Furthermore, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, thus potentially allowing for the development of new drugs.

Advantages and Limitations for Lab Experiments

The use of N,N-dimethyl-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride(piperidin-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochlorideyl)benzamide dihydrochloride in laboratory experiments has several advantages. First, it is a relatively inexpensive and easy to obtain compound. Additionally, it is a highly specific inhibitor of serine proteases, thus allowing for the study of specific enzymes. Furthermore, it can be used in a variety of biochemical and physiological experiments, such as the study of protein-protein interactions and drug development.
However, there are also some limitations to the use of N,N-dimethyl-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride(piperidin-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochlorideyl)benzamide dihydrochloride in laboratory experiments. First, it is a relatively non-specific inhibitor of serine proteases, thus making it difficult to study specific enzymes. Additionally, it is not very stable in solution, thus making it difficult to use in long-term experiments. Furthermore, it can be toxic at high concentrations, thus making it necessary to use caution when using it in laboratory experiments.

Future Directions

The use of N,N-dimethyl-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride(piperidin-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochlorideyl)benzamide dihydrochloride in scientific research has many potential future directions. One potential direction is the development of more specific inhibitors of serine proteases, which could be used to study specific enzymes. Additionally, its use in drug development could be further explored, as it could potentially be used to design new drugs that target specific enzymes. Furthermore, its use in the study of protein-protein interactions could be further explored, as it could potentially be used to identify new proteins and their interactions. Finally, its use in biochemical and physiological experiments could be further explored, as it could potentially be used to study the effects of various compounds on cells and tissues.

Synthesis Methods

The synthesis of N,N-dimethyl-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride(piperidin-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochlorideyl)benzamide dihydrochloride can be achieved through a three-step process. The first step involves the reaction of piperidine and N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride(piperidin-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochlorideyl)benzaldehyde to form N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride(piperidin-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochlorideyl)benzyl alcohol. The second step involves the reaction of N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride(piperidin-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochlorideyl)benzyl alcohol with dimethylformamide to form N,N-dimethyl-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride(piperidin-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochlorideyl)benzamide. The final step involves the reaction of N,N-dimethyl-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride(piperidin-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochlorideyl)benzamide with hydrochloric acid to form N,N-dimethyl-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride(piperidin-N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochlorideyl)benzamide dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride involves the reaction of 4-piperidone with N,N-dimethyl-4-aminobenzoyl chloride in the presence of a base to form the desired product. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": [ "4-piperidone", "N,N-dimethyl-4-aminobenzoyl chloride", "Base", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-piperidone is reacted with N,N-dimethyl-4-aminobenzoyl chloride in the presence of a base such as triethylamine or sodium hydroxide.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the desired product, N,N-dimethyl-4-(piperidin-4-yl)benzamide, is formed.", "Step 3: The product is then treated with hydrochloric acid to obtain the dihydrochloride salt, N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride." ] }

CAS RN

2763750-40-7

Product Name

N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride

Molecular Formula

C14H22Cl2N2O

Molecular Weight

305.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.